1-Isopropyl-1H-pyrazol-4-amine hydrochloride
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Overview
Description
“1-Isopropyl-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the molecular formula C6H12ClN3 . It is also known by other names such as “4-Amino-1-isopropylpyrazole HCl” and "1-propan-2-ylpyrazol-4-amine;hydrochloride" .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclocondensation of α,β-ethylenic ketones with phenylhydrazine . Another method involves the sequential cyclization of 1-(4-nitrophenyl)-3-(3,4-dimethoxyphenyl)-pro-2-ene-1 with hydrazine hydrate .Molecular Structure Analysis
The molecular weight of “1-Isopropyl-1H-pyrazol-4-amine hydrochloride” is 161.63 g/mol . The InChI code is “1S/C6H11N3.ClH/c1-5(2)9-4-6(7)3-8-9;/h3-5H,7H2,1-2H3;1H” and the canonical SMILES is "CC©N1C=C(C=N1)N.Cl" .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Isopropyl-1H-pyrazol-4-amine hydrochloride” include a molecular weight of 161.63 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .Scientific Research Applications
Antitumor, Antifungal, and Antibacterial Applications 1-Isopropyl-1H-pyrazol-4-amine hydrochloride derivatives have been studied for their potential applications in various biological activities. The synthesis and characterization of pyrazole derivatives have highlighted their significance in antitumor, antifungal, and antibacterial pharmacological research. Specifically, compounds synthesized from hydroxymethyl pyrazole derivatives have shown promising biological activity against breast cancer and microbes, with their structural and chemical properties extensively studied through various spectroscopic and crystallographic methods (Titi et al., 2020).
Antibacterial Agents The synthesis of new substituted pyrazoles and isoxazoles from 1-Isopropyl-1H-pyrazol-4-amine hydrochloride has also been investigated for their antibacterial properties. These compounds were synthesized through condensation reactions and were structurally characterized using various spectral studies. The synthesized compounds exhibited antibacterial activity against common bacteria such as Staphylococcus aureus and Escherichia coli (Pareek et al., 2015).
Kinase Inhibitors The compound has been utilized in the design and synthesis of RET protein kinase inhibitors. These inhibitors play a crucial role in targeted cancer therapy. The synthesized pyrazolopyrimidine compounds, notably compound 7a, demonstrated effective inhibition of RET phosphorylation in breast cancer cells, suggesting their potential in cancer treatment research (Dinér et al., 2012).
Organic Synthesis and Chemical Analysis The compound has been involved in the synthesis of novel organic compounds, such as 1-arylpyrazolo[3,4-d]pyrimidines, which were synthesized and structurally characterized using various methods. These studies contribute to the field of organic synthesis and provide insights into the structural and chemical properties of pyrazole derivatives (Ju Liu et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-propan-2-ylpyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-5(2)9-4-6(7)3-8-9;/h3-5H,7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQZEIIBJIFRHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673822 |
Source
|
Record name | 1-(Propan-2-yl)-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-1H-pyrazol-4-amine hydrochloride | |
CAS RN |
1185293-23-5 |
Source
|
Record name | 1-(Propan-2-yl)-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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